

In-Depth Technical Guide to the Physicochemical Properties of Fluralaner

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Compound of Interest

Compound Name: *Fluralaner analogue-2*

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Abstract

Fluralaner is a potent, broad-spectrum ectoparasiticide belonging to the isoxazoline class of compounds. Its efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target receptors in parasites. This technical guide provides a comprehensive overview of the core physicochemical properties of Fluralaner, detailed experimental protocols for their determination, and a visualization of its mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physicochemical Properties of Fluralaner

Fluralaner is a complex synthetic molecule with distinct chemical features that contribute to its biological activity and pharmacokinetic profile. A summary of its key physicochemical properties is provided in the tables below.

Table 1: General and Chemical Properties of Fluralaner

Property	Value	Reference(s)
IUPAC Name	4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide	[1]
CAS Number	864731-61-3	[2]
Molecular Formula	C ₂₂ H ₁₇ Cl ₂ F ₆ N ₃ O ₃	[1]
Molecular Weight	556.29 g/mol	[2]
Appearance	White to pale yellow crystalline solid	[2]
Isomerism	Racemic mixture of two enantiomers	[1]

Table 2: Solubility and Partitioning Characteristics of Fluralaner

Property	Value	Conditions	Reference(s)
Water Solubility	Poorly soluble	Aqueous buffers	[2]
Organic Solvent Solubility	Soluble	Acetone, ethyl acetate, methanol, acetonitrile, N,N-dimethylacetamide	[2]
LogP (o/w)	5.35	Experimentally determined	[3]
pKa	Not specified (unionized at physiological pH 1-12)	[3]	

Table 3: Thermal and Spectroscopic Properties of Fluralaner

Property	Value	Reference(s)
Melting Point	174–175°C (onset)	[2]
UV/Vis λ_{max}	265 nm	

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of Fluralaner are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.

Principle: The compound is partitioned between n-octanol and water. The concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Materials:

- Fluralaner analytical standard
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Volumetric flasks
- Centrifuge tubes with screw caps
- Mechanical shaker or vortex mixer

- Centrifuge
- Analytical balance
- HPLC-UV system or other suitable analytical instrument for quantification

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of Fluralaner in n-octanol at a known concentration (e.g., 1 mg/mL).
 - Prepare a series of dilutions from the stock solution.
- Partitioning:
 - In a centrifuge tube, add equal volumes of the Fluralaner solution in n-octanol and water (e.g., 5 mL of each).
 - Securely cap the tube and shake vigorously for a predetermined time (e.g., 1 hour) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
- Phase Separation:
 - Centrifuge the mixture at a sufficient speed and duration to achieve complete separation of the two phases.
- Quantification:
 - Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
 - Determine the concentration of Fluralaner in each phase using a validated analytical method, such as HPLC-UV.
- Calculation:

- Calculate the partition coefficient (P) using the formula: $P = \frac{[\text{Fluralaner}]_{\text{octanol}}}{[\text{Fluralaner}]_{\text{water}}}$
- The LogP is the logarithm (base 10) of the partition coefficient: $\text{LogP} = \log_{10}(P)$

Determination of pKa by Potentiometric Titration

For poorly water-soluble compounds like Fluralaner, a co-solvent method is often employed for pKa determination.

Principle: The compound is dissolved in a mixture of water and an organic co-solvent. The solution is then titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa is determined from the inflection point of the titration curve.

Materials:

- Fluralaner analytical standard
- Organic co-solvent (e.g., methanol, acetonitrile)
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Potassium chloride (KCl) for maintaining ionic strength
- pH meter with a combination electrode
- Automated titrator or burette
- Stirrer

Procedure:

- Sample Preparation:
 - Dissolve a precisely weighed amount of Fluralaner in a known volume of the water/co-solvent mixture. The percentage of co-solvent should be minimized while ensuring complete dissolution.

- Add KCl to maintain a constant ionic strength.
- Titration:
 - Titrate the solution with the standardized acid or base at a constant temperature.
 - Record the pH of the solution after each addition of the titrant.
- Data Analysis:
 - Plot the pH versus the volume of titrant added to obtain the titration curve.
 - The pKa is the pH at which 50% of the compound is ionized, which corresponds to the midpoint of the steepest part of the titration curve.
 - For co-solvent methods, multiple titrations are performed at different co-solvent concentrations, and the apparent pKa values are extrapolated to 0% co-solvent to obtain the aqueous pKa.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a precise thermal analysis technique used to determine the melting point and enthalpy of fusion.^{[4][5]}

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Materials:

- Fluralaner analytical standard
- DSC instrument
- Aluminum or other suitable sample pans and lids
- Crimper for sealing the pans

Procedure:

- **Sample Preparation:**
 - Accurately weigh a small amount of Fluralaner (typically 1-5 mg) into a sample pan.
 - Seal the pan with a lid.
- **Instrument Setup:**
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Set the instrument parameters, including the starting temperature, ending temperature, and heating rate (e.g., 10°C/min). Purge the cell with an inert gas like nitrogen.
- **Analysis:**
 - Initiate the temperature program. The instrument will record the heat flow as a function of temperature.
- **Data Interpretation:**
 - The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.[\[6\]](#)

Quantification of Fluralaner in Plasma by HPLC-MS/MS

This method is used for the accurate and sensitive quantification of Fluralaner in biological matrices, which is crucial for pharmacokinetic studies.

Principle: The plasma sample is prepared by protein precipitation. The supernatant is then injected into an HPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer (MS/MS).

Materials:

- Fluralaner analytical standard
- Internal standard (IS), e.g., a stable isotope-labeled Fluralaner

- Acetonitrile (ACN), HPLC or LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Plasma samples
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- HPLC-MS/MS system

Procedure:

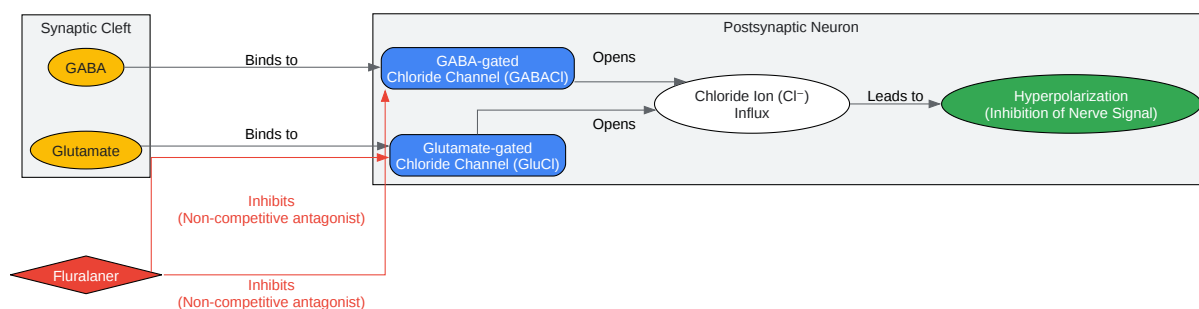
- Sample Preparation (Protein Precipitation):
 - Pipette a known volume of plasma sample (e.g., 100 μ L) into a microcentrifuge tube.
 - Add a small volume of the IS working solution.
 - Add a larger volume of cold ACN (e.g., 300 μ L) to precipitate the plasma proteins.
 - Vortex the tube vigorously for 1 minute.
 - Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
- Extraction:
 - Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
 - The supernatant may be diluted with water containing a small amount of formic acid to ensure compatibility with the mobile phase.
- LC-MS/MS Analysis:

- Inject the prepared sample onto the HPLC-MS/MS system.
- Chromatographic Separation: Use a suitable reversed-phase column (e.g., C18) with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Fluralaner and the IS.
- Quantification:
 - Construct a calibration curve by analyzing a series of calibration standards with known concentrations of Fluralaner.
 - Determine the concentration of Fluralaner in the plasma samples by comparing the peak area ratio of the analyte to the IS with the calibration curve.

Mechanism of Action and Experimental Workflow Visualizations

Signaling Pathway of Fluralaner's Mechanism of Action

Fluralaner exerts its ectoparasitocidal effect by acting as a non-competitive antagonist of ligand-gated chloride channels in the nervous system of arthropods.^{[7][8][9][10][11][12][13][14][15]} It primarily targets γ -aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, L-glutamate-gated chloride channels (GluClS).^{[9][10]} This inhibition blocks the influx of chloride ions into the neuron, leading to hyperexcitation, paralysis, and ultimately the death of the parasite.

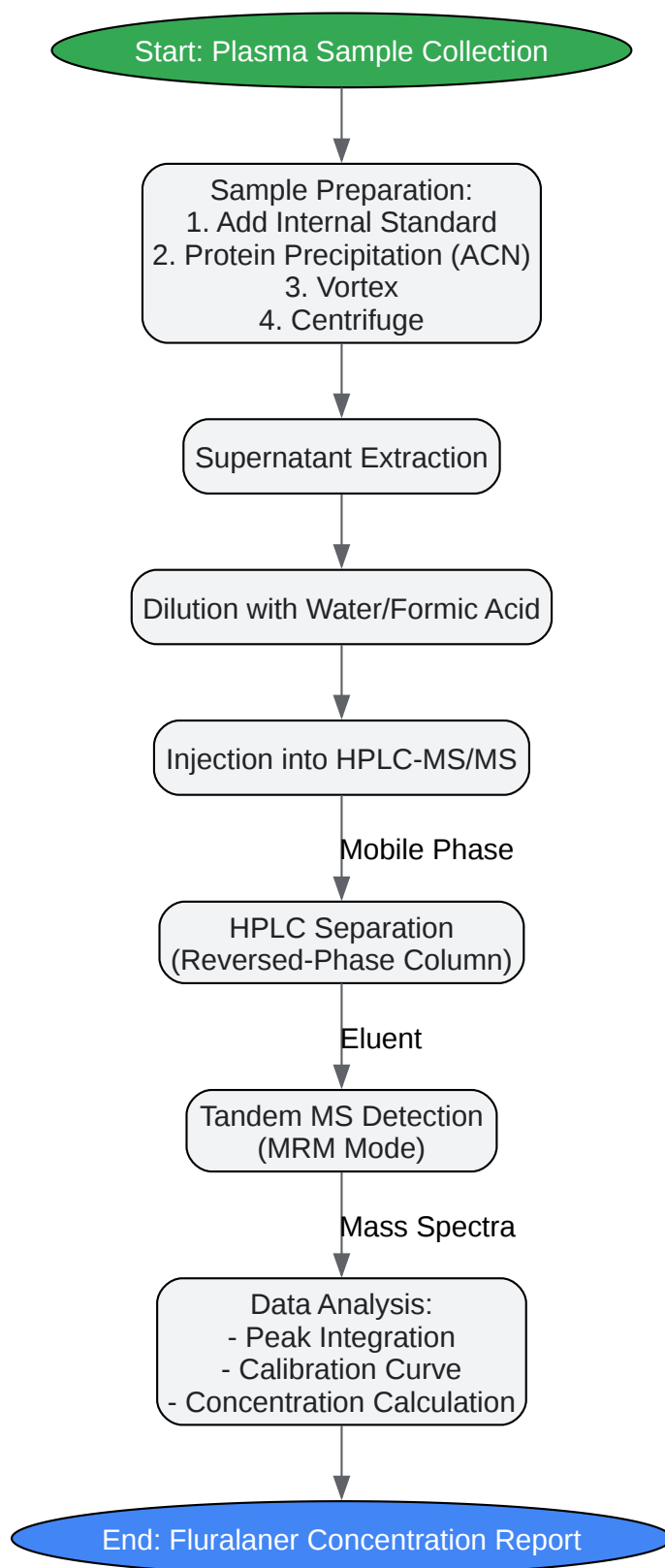


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Caption: Fluralaner's inhibitory action on GABA and glutamate-gated chloride channels.

Experimental Workflow for Fluralaner Quantification in Plasma

The following diagram illustrates the key steps in the analytical workflow for quantifying Fluralaner in plasma samples using HPLC-MS/MS.^{[3][16]}



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Caption: Workflow for the quantification of Fluralaner in plasma by HPLC-MS/MS.

Synthesis Overview

The chemical synthesis of Fluralaner is a multi-step process. A general overview involves the reaction of two key intermediates: 4-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid and 2-amino-N-(2,2,2-trifluoroethyl)acetamide.[2][17][18][19] The synthesis of these intermediates themselves involves several reaction steps, starting from more basic chemical building blocks. The final step is an amidation reaction to couple the two intermediates, yielding the Fluralaner molecule.

Conclusion

The physicochemical properties of Fluralaner, particularly its high lipophilicity (LogP of 5.35), are key to its pharmacokinetic profile, allowing for good absorption and distribution into tissues, which contributes to its prolonged efficacy. Its mechanism of action as a potent inhibitor of critical neurotransmitter-gated chloride channels in arthropods provides the basis for its insecticidal and acaricidal activity. The experimental protocols detailed in this guide provide a framework for the accurate and reliable determination of its core physicochemical properties, essential for both research and quality control in drug development.

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